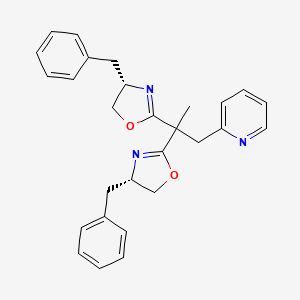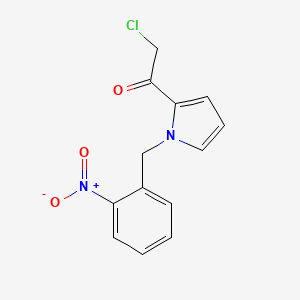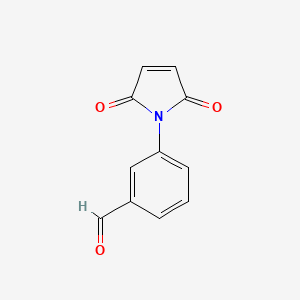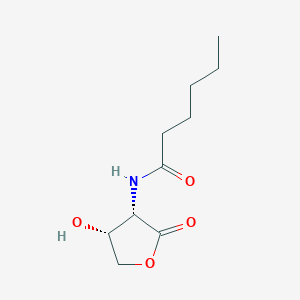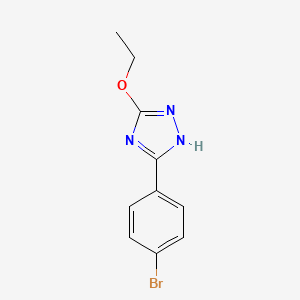![molecular formula C21H36O9 B12889709 Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 206049-37-8](/img/structure/B12889709.png)
Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol is a complex organic compound with the molecular formula C21H36O9 It is characterized by its multiple ethoxy groups attached to a phenyl ring, making it a highly functionalized molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with ethylene oxide derivatives under basic conditions. The reaction proceeds through the formation of intermediate ethoxy groups, which are then further reacted to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反応の分析
Types of Reactions
(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols .
科学的研究の応用
(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
類似化合物との比較
Similar Compounds
- (3,5-bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)phenyl)methanol
- (3,5-bis(2-(2-(2-propoxyethoxy)ethoxy)ethoxy)phenyl)methanol
Uniqueness
(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol is unique due to its specific arrangement of methoxyethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
206049-37-8 |
|---|---|
分子式 |
C21H36O9 |
分子量 |
432.5 g/mol |
IUPAC名 |
[3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C21H36O9/c1-23-3-5-25-7-9-27-11-13-29-20-15-19(18-22)16-21(17-20)30-14-12-28-10-8-26-6-4-24-2/h15-17,22H,3-14,18H2,1-2H3 |
InChIキー |
AXBGRVZTXCXUCG-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)CO)OCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


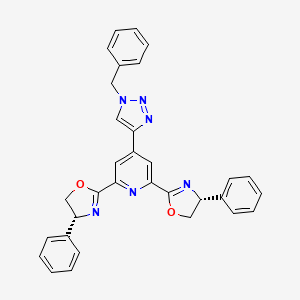
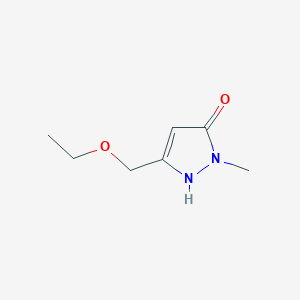
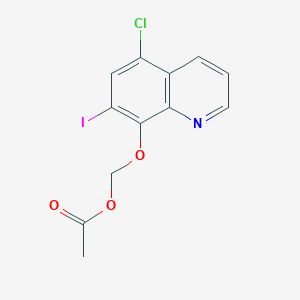

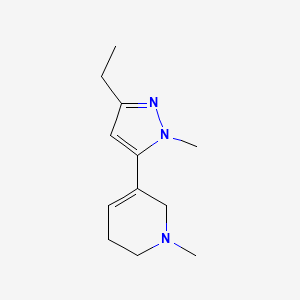

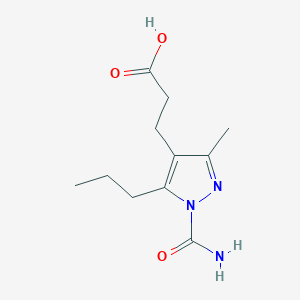
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
